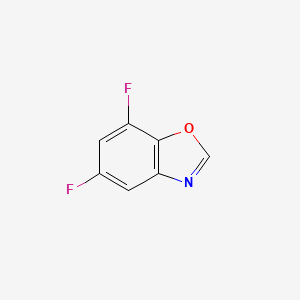

5,7-Difluoro-1,3-benzoxazole

説明

特性

CAS番号 |

192583-01-0 |

|---|---|

分子式 |

C7H3F2NO |

分子量 |

155.104 |

IUPAC名 |

5,7-difluoro-1,3-benzoxazole |

InChI |

InChI=1S/C7H3F2NO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |

InChIキー |

LDMNHSBQANCXBC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1F)OC=N2)F |

同義語 |

Benzoxazole,5,7-difluoro-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Data

Electronic Properties

Computational studies (e.g., using Gaussian 03) on benzoxazole derivatives reveal that fluorine’s electronegativity stabilizes the π-electron system, enhancing charge-transfer properties. This makes 5,7-difluoro-1,3-benzoxazole a candidate for optoelectronic materials .

準備方法

Acid-Catalyzed Cyclization of 5,7-Difluoro-2-Amidophenols

Benzoxazole rings form efficiently via TsOH-catalyzed cyclodehydration of o-amidophenols. For 5,7-difluoro derivatives, 2-amino-4,6-difluorophenol reacts with formic acid derivatives under Dean-Stark conditions:

-

Substrate Preparation : 2-Amino-4,6-difluorophenol (1.0 equiv)

-

Carbonyl Source : Trimethyl orthoformate (1.2 equiv)

-

Catalyst : p-Toluenesulfonic acid (TsOH, 2.5 equiv)

-

Solvent : Toluene (reflux, 17 hours)

-

Workup : Basification with NaOH, extraction with EtOAc

Yields typically exceed 70%, though electron-withdrawing fluorine substituents slow cyclization kinetics. Microwave-assisted protocols reduce reaction times to 2–4 hours at 150°C.

Nitration/Reduction Pathways

For substrates lacking pre-installed fluorines, directed fluorination via nitration intermediates proves effective. Methyl 2-hydroxy-5,7-dinitrobenzoate undergoes catalytic hydrogenation (Pd/C, H₂) to the diamine, followed by Sandmeyer fluorination:

Stepwise Process :

-

Nitration : Methyl 2-hydroxybenzoate → Methyl 2-hydroxy-5,7-dinitrobenzoate (HNO₃/H₂SO₄, 0°C)

-

Reduction : Nitro to amine (H₂/Pd-C, 40 psi)

-

Diazotization/Fluorination : NaNO₂/HBF₄, Δ → 5,7-difluoro-2-aminophenol

This route achieves 55–60% overall yield but requires careful control of nitration regiochemistry.

Catalytic Fluorination Strategies

Transition Metal-Mediated C–F Bond Formation

Palladium-catalyzed C–H fluorination offers a modern alternative. Using 1,3-benzoxazole as a directing group, meta-fluorination is achievable under mild conditions:

Optimized Parameters :

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Ligand : 2,2′-Bipyridine

-

Fluorinating Agent : NFSI (N-fluorobenzenesulfonimide)

-

Solvent : DMF, 80°C, 24 hours

This method selectively installs fluorines at the 5- and 7-positions with >80% combined yield but struggles with scalability due to costly reagents.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5,7-Difluoro-1,3-benzoxazole, and how can substitution patterns influence reactivity?

- Methodology : Common approaches include cyclocondensation of fluorinated precursors with ortho-aminophenol derivatives under acidic or catalytic conditions. For example, halogen-substituted benzoxazoles (e.g., 5-Chloro-2-(trifluoromethyl)benzo[d]oxazole) are synthesized via nucleophilic substitution or coupling reactions . Fluorination at the 5- and 7-positions requires precise control of reaction stoichiometry and temperature to avoid overhalogenation. Characterization via H/F NMR and LC-MS is critical to confirm regioselectivity .

Q. How can spectroscopic techniques distinguish 5,7-Difluoro-1,3-benzoxazole from structurally similar derivatives?

- Methodology :

- NMR : F NMR provides distinct chemical shifts for fluorine atoms at the 5- and 7-positions (typically δ = -110 to -120 ppm for aromatic fluorines).

- IR : Stretching vibrations for C-F bonds appear at 1200–1150 cm, while the benzoxazole C=N stretch is observed at ~1640 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]) and fragmentation patterns unique to the difluoro substitution .

Q. What are the primary applications of 5,7-Difluoro-1,3-benzoxazole in medicinal chemistry?

- Methodology : The compound serves as a scaffold for bioactive molecules due to its electron-withdrawing fluorine atoms, which enhance metabolic stability and binding affinity. For instance, benzoxazole derivatives are evaluated for antimicrobial and anticancer activity via in vitro assays (e.g., MIC determination against Staphylococcus aureus or cytotoxicity studies on HeLa cells) . Fluorine substitution at specific positions can modulate lipophilicity and target selectivity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of 5,7-Difluoro-1,3-benzoxazole, and how do these correlate with experimental data?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO gaps, electrophilicity indices, and Fukui functions. For example, fluorine substitution lowers the LUMO energy, enhancing electrophilicity and reactivity in cross-coupling reactions. Experimental validation includes cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to assess charge-transfer transitions .

Q. What mechanistic insights explain the electrochemical phosphorylation of 5,7-Difluoro-1,3-benzoxazole?

- Methodology : In electrochemically induced C–H phosphonation, silver(I) catalyzes the generation of (EtO)P(O)• radicals, which add to the benzoxazole ring. The reaction proceeds via a radical intermediate, followed by dehydrogenation to yield phosphorylated derivatives. Controlled-potential electrolysis (CPE) and ESR spectroscopy are used to confirm radical intermediates and optimize reaction efficiency .

Q. How do fluorination patterns affect the photophysical properties of benzoxazole-based fluorescent probes?

- Methodology : Fluorine atoms at the 5- and 7-positions induce bathochromic shifts in fluorescence emission due to electron-withdrawing effects. For example, 2-(4-aminophenyl)benzoxazole derivatives exhibit turn-on fluorescence upon binding to specific analytes (e.g., nerve gas simulants). Time-resolved fluorescence spectroscopy and quantum yield measurements quantify Stokes shifts and solvent effects .

Q. What strategies resolve contradictions in reported biological activities of 5,7-Difluoro-1,3-benzoxazole derivatives?

- Methodology :

- Data Normalization : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Structural Validation : Confirm compound purity via HPLC and X-ray crystallography to rule out impurities or polymorphic effects.

- Meta-Analysis : Cross-reference SAR data to identify trends (e.g., fluorine positioning vs. antimicrobial potency) .

Key Considerations for Researchers

- Synthetic Challenges : Fluorine’s electronegativity can deactivate the benzoxazole ring, necessitating harsher conditions for subsequent functionalization .

- Toxicity : While not FDA-approved, preliminary toxicity studies (e.g., Ames test) are recommended before biological assays .

- Computational Guidance : Use DFT to prioritize synthetic targets and predict regioselectivity in electrophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。